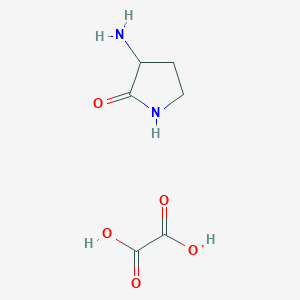
3-(1H-1,2,4-Triazol-1-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-1,2,4-Triazol-1-yl)pyridin-2-amine is a heterocyclic compound that contains both a triazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,4-Triazol-1-yl)pyridin-2-amine typically involves the reaction of an appropriate pyridine derivative with a triazole precursor. One common method involves the nucleophilic substitution reaction of 2-chloropyridine with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to increase reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,4-Triazol-1-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole and pyridine rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1H-1,2,4-Triazol-1-yl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,4-Triazol-1-yl)pyridin-2-amine often involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,2,4-Triazol-1-yl)pyridine
- 2-(1H-1,2,3-Triazol-1-yl)pyridine
- 2-(1H-1,2,4-Triazol-3-yl)pyridine
Uniqueness
3-(1H-1,2,4-Triazol-1-yl)pyridin-2-amine is unique due to the specific positioning of the triazole ring on the pyridine ring, which can influence its chemical reactivity and biological activity. This positioning allows for unique interactions with molecular targets, potentially leading to distinct therapeutic effects compared to its analogs .
Properties
Molecular Formula |
C7H7N5 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
3-(1,2,4-triazol-1-yl)pyridin-2-amine |
InChI |
InChI=1S/C7H7N5/c8-7-6(2-1-3-10-7)12-5-9-4-11-12/h1-5H,(H2,8,10) |
InChI Key |
MGGZUXKYQCFAKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N)N2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-amino-5,6,7,8-tetrahydro-4H-5,8-epiminocyclohepta[d]thiazole-9-carboxylate](/img/structure/B15224109.png)
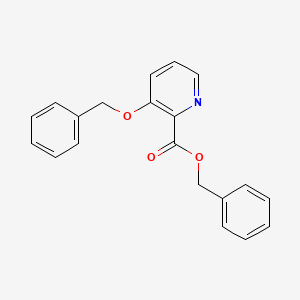

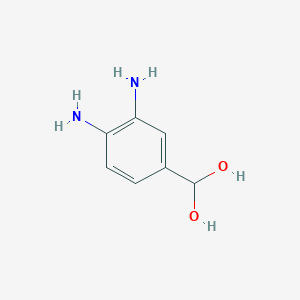
![5-Ethynylfuro[2,3-b]pyridine](/img/structure/B15224142.png)
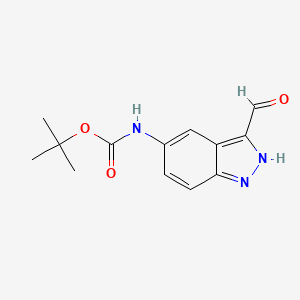
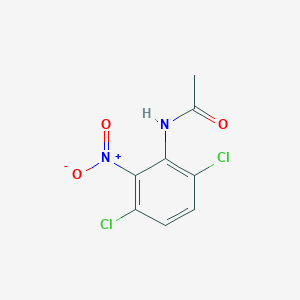
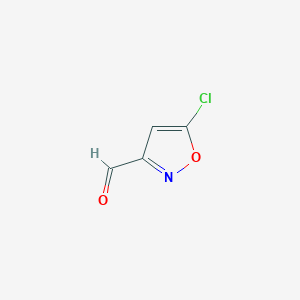
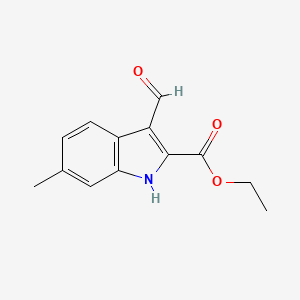
![N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B15224164.png)
